molecular formula C24H19FN4OS2 B295252 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B295252
M. Wt: 462.6 g/mol
InChI Key: IQMFXTAHTQTSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and proteins that play a role in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. This compound has been found to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its unique chemical structure and properties. However, one of the limitations of using this compound is its potential toxicity and the need for caution when handling it.

Future Directions

There are several future directions for research on 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. Some of these directions include further studies on the mechanism of action, development of more efficient synthesis methods, and testing of this compound in animal models for various diseases. Additionally, this compound could be further modified to enhance its potency and reduce its toxicity.

Synthesis Methods

The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that requires advanced knowledge of organic chemistry. One of the most common methods used to synthesize this compound is the reaction of 2-amino-benzimidazole with 4-fluorobenzaldehyde in the presence of a thiol compound such as thiourea.

Scientific Research Applications

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.

properties

Molecular Formula

C24H19FN4OS2

Molecular Weight

462.6 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H19FN4OS2/c25-14-9-11-15(12-10-14)29-23(30)21-16-5-1-4-8-19(16)32-22(21)28-24(29)31-13-20-26-17-6-2-3-7-18(17)27-20/h2-3,6-7,9-12H,1,4-5,8,13H2,(H,26,27)

InChI Key

IQMFXTAHTQTSFD-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)F)SCC5=NC6=CC=CC=C6N5

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)F)SCC5=NC6=CC=CC=C6N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.